molecular formula C9H14ClN5 B2600844 Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride CAS No. 2253639-63-1

Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride

Cat. No.: B2600844
CAS No.: 2253639-63-1
M. Wt: 227.7
InChI Key: YNXYBIAROUNECV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Bis(1-methylpyrazol-3-yl)methanamine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₄ClN₅ (PubChem CID: 137935685). Its systematic IUPAC name is bis(1-methylpyrazol-3-yl)methanamine hydrochloride , reflecting the presence of two 1-methylpyrazole rings linked via a methanamine group, with a hydrochloride counterion. Key identifiers include:

Property Value Source
CAS Registry Number 1856049-06-3 (hydrochloride form) BLD Pharm
Molecular Weight 241.72 g/mol
SMILES Notation CN1C=CC(=N1)C(C2=NN(C=C2)C)N.Cl
Synonyms EN300-2679204; 1695287-01-4 PubChem

The compound’s structure features two pyrazole rings substituted with methyl groups at the N1 position, connected to a central methylamine group. Protonation of the amine forms the hydrochloride salt, enhancing its stability for synthetic applications.

Historical Context and Discovery Timeline

The development of bis(pyrazolyl)methane derivatives accelerated in the 2010s, driven by interest in their coordination chemistry and pharmaceutical potential. While the exact synthesis date of bis(1-methylpyrazol-3-yl)methanamine hydrochloride remains unspecified, related compounds like N-(2,2-bis(pyrazolyl)ethyl)-2,2-bis(pyrazolyl)acetamide were reported in 2018, showcasing advances in pyrazole-based ligand design. Key milestones include:

  • 2016 : PubChem first cataloged the free base form (CID: 103130922).
  • 2017 : A synthetic route for analogous pyrrolo[1,2-b]pyrazol-3-yl methanamines was published, demonstrating modular strategies for pyrazole functionalization.
  • 2021 : Studies on bis(pyrazolyl)methane ligands highlighted their versatility in forming metal complexes, indirectly supporting the pharmacological relevance of this compound class.

Structural Relationship to Pyrazole-Based Compounds

Bis(1-methylpyrazol-3-yl)methanamine belongs to the bis(pyrazolyl)methane family, distinguished by two pyrazole rings connected via a methane spacer. Comparative analysis reveals:

Feature Bis(1-methylpyrazol-3-yl)methanamine Related Pyrazole Derivatives
Substitution Pattern Methyl at N1 of both pyrazoles Variants include H, CF₃, or aryl groups
Backbone Flexibility Rigid due to methylamine linkage Ethylene or propylene spacers increase flexibility
Coordination Sites Two pyrazole N-donors + amine N Tris(pyrazolyl)methanes offer three N-donors

The hydrochloride form enhances solubility in polar solvents, facilitating its use in catalysis and drug discovery. Its structural simplicity contrasts with more complex analogs like tris[3,5-bis(trifluoromethyl)phenyl]borane (CAS: 169116-84-1), which features bulkier substituents.

Properties

IUPAC Name

bis(1-methylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5.ClH/c1-13-5-3-7(11-13)9(10)8-4-6-14(2)12-8;/h3-6,9H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXYBIAROUNECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C2=NN(C=C2)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Cyclocondensation Reactions

  • Hydrazine Derivatives + Carbonyl Compounds : Hydrazino-pyrazoles (e.g., 3-hydrazino-5-methyl-1H-pyrazole) react with carbonyl compounds like acetylacetone to form bipyrazoles. This method yields substituted derivatives such as 3,5,5'-trimethyl-1'H-1,3'-bipyrazole, which can be further methylated to achieve target structures .

  • Hydrazonoyl Chlorides : Reaction of 3-cyanoacetylpyrazole with hydrazonoyl chlorides in ethanol/sodium ethoxide produces bipyrazoles, demonstrating versatility in forming diverse substitution patterns .

Nucleophilic Substitution

  • Diazomethane Reactions : Excess diazomethane reacts with dienes to form dihydro-bipyrazoles (e.g., dihydro-3H,1'H-3,3'-bipyrazole) via sequential π-bond addition and elimination of byproducts like PhSOH .

Functional Group Transformations

  • Methylation : Base-mediated methylation (e.g., t-BuOK) converts trimethyl-bipyrazoles into tetramethyl derivatives, enhancing substitution at pyrazole positions .

Reactivity Patterns

The compound exhibits distinct reactivity influenced by its bipyrazole structure and methanamine bridge.

Oxidation

  • Conditions : Oxidizing agents like potassium permanganate.

  • Outcomes : Generation of oxidized pyrazole derivatives, potentially altering biological activity.

Reduction

  • Conditions : Reducing agents such as sodium borohydride.

  • Outcomes : Formation of reduced derivatives, including hydrogenated pyrazoles.

Nucleophilic Substitution

  • Reagents : Halides, electrophiles.

  • Mechanism : The methanamine group acts as a nucleophilic site for substitution, while electron-donating methyl groups stabilize intermediates .

Cycloaddition Reactions

  • Diazomethane : Forms dihydro-bipyrazoles via sequential [2+1] cycloaddition and elimination .

Comparison of Reaction Conditions and Products

Reaction Type Reagents/Conditions Key Product Mechanistic Insight
CyclocondensationAcetylacetone, refluxing ethanol3,5,5'-trimethyl-1'H-1,3'-bipyrazoleHydrazine-carbonyl coupling forms bridged structures .
Diazomethane AdditionExcess diazomethane, CCl4/pyridineDihydro-3H,1'H-3,3'-bipyrazoleSequential π-bond addition and elimination .
Nucleophilic SubstitutionHalides, basic conditionsSubstituted methanamine derivativesMethanamine acts as nucleophilic site.

Structural and Functional Implications

  • Electron-Donating Effects : Methyl groups on pyrazole rings stabilize reactive intermediates, influencing reaction pathways.

  • Biological Relevance : Reactivity patterns correlate with biological activity, such as serotonin receptor modulation via methanamine interactions.

Analytical Techniques

  • NMR and HPLC : Used to monitor reaction progress and purity during synthesis.

  • Melting Point Analysis : Hydrochloride salt form enhances solubility, with melting points typically ~200°C.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride, as anticancer agents. Research indicates that compounds with pyrazole moieties exhibit significant inhibition against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting CDK2 and arresting cell cycles in A549 cancer cells, with IC50 values indicating effective potency .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)
Bis(1-methylpyrazol-3-yl)methanamine;HClA54925
1,3-DiarylpyrazoleRaji25.2
4-Benzoyl-1H-pyrazoleHepG228.3

1.2 Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, making them suitable candidates for treating inflammatory diseases .

Agricultural Applications

2.1 Pesticides and Herbicides
Bipyrazole systems, including those derived from this compound, have been explored as potential pesticides and herbicides. These compounds exhibit insecticidal and fungicidal properties, contributing to their application in agricultural settings .

Material Science

3.1 Polymer Synthesis
The compound has also been utilized in the synthesis of heat-resistant polymers. Bipyrazole derivatives are incorporated into polymer matrices to enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Pharmacological Insights

4.1 Mechanistic Studies
Pharmacophore modeling has been employed to understand the interaction of this compound with biological targets. This approach aids in identifying structural features essential for biological activity, facilitating the design of more potent derivatives .

Table 2: Structural Features Identified through Pharmacophore Modeling

Feature TypeDescription
Hydrogen Bond DonorEssential for receptor interaction
Hydrophobic RegionIncreases binding affinity
Aromatic RingStabilizes interaction with target

Mechanism of Action

The mechanism of action of Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Bis(1-methylpyrazol-3-yl)methanamine hydrochloride with structurally related methanamine hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Synthesis Yield Key Properties/Applications
Bis(1-methylpyrazol-3-yl)methanamine HCl C₁₃H₁₆ClN₃O 237.73 EN300-321937 N/A Potential receptor ligand; high polarity
(1,2,4-Oxadiazol-3-yl)methanamine HCl C₃H₆ClN₃O 135.56 N/A 89.93% Antiphlogiston intermediate
[5-(Triazol-1-yl)pyridin-2-yl]methanamine HCl C₈H₁₀ClN₅ 215.65 1803581-13-6 N/A Bioactive scaffold for kinase inhibitors
[1-Methyl-3-(pyridin-2-yl)pyrazol-4-yl]methanamine diHCl C₁₀H₁₄Cl₂N₄ 269.16 2171989-68-5 N/A Chelating agent; metal coordination
Benzenemethanamine, 3-(pyrazol-1-yl)-HCl C₁₀H₁₂ClN₃ 209.68 608515-39-5 N/A Aryl-substituted amine for drug discovery

Key Observations :

  • Heterocyclic Influence : Pyrazole and triazole derivatives (e.g., ) exhibit enhanced stability and metal-binding capacity compared to oxadiazoles .
  • Synthetic Efficiency : The oxadiazole derivative achieves a high yield (89.93%), suggesting optimized reaction conditions for similar compounds.

NMR Spectral Data

NMR data for select compounds (e.g., furan- and thiophene-substituted methanamines in ) reveal distinct chemical environments:

  • 2k (4-(Methylsulfinyl)phenyl)methanamine HCl: ¹H NMR (methanol-d₄) shows aromatic protons at δ 7.45–7.32 (m, 2H) and a sulfinyl methyl group at δ 2.74 (s, 3H) .
  • 2m (Furan-2-yl)methanamine HCl : ¹³C NMR (DMSO-d₆) displays furan carbons at δ 152.1 (C-2) and 110.3 (C-3) .
    These data highlight the electronic effects of substituents on chemical shifts, critical for structural validation.

Research Challenges and Discrepancies

  • Molecular Formula Variability: Discrepancies in reported formulas (e.g., C₁₁H₁₀ClNO₂ vs. C₁₃H₁₆ClN₃O ) may stem from positional isomerism or synthesis byproducts. Further characterization (e.g., X-ray crystallography) is recommended.
  • Limited Bioactivity Data: Most evidence focuses on synthesis and physical properties; pharmacological studies are sparse.

Biological Activity

Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride is a pyrazole derivative known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as an enzyme inhibitor and its role in various biochemical assays. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C6H10N4HClC_6H_{10}N_4\cdot HCl. It features two 1-methylpyrazole groups attached to a central methanamine moiety, which enhances its ability to interact with biological targets.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of various biological pathways, depending on the target enzyme or receptor involved.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 0.5 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli2.0
Enterococcus faecalis1.0

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can induce cytotoxic effects in various cancer cell lines. For example, it exhibited an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating potent antiproliferative activity .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF73.79
HepG217.82
A54926.00

Study on Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against various enzymes involved in cancer progression. The results indicated significant inhibition of key kinases associated with tumor growth, suggesting its potential use in targeted cancer therapies .

Research on Neuroprotective Properties

Another area of research explored the neuroprotective effects of this compound. It was found to inhibit β-amyloid secretion and showed promise in reducing neurotoxicity associated with Alzheimer’s disease models . This suggests that this compound may have applications beyond oncology, potentially benefiting neurodegenerative conditions.

Q & A

Q. Q1. What are the recommended safety protocols for handling Bis(1-methylpyrazol-3-yl)methanamine hydrochloride in laboratory settings?

Methodological Answer: When handling this compound, adhere to OSHA HCS and GHS guidelines for acute toxicity (oral, dermal) and respiratory irritation. Key precautions include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) respirators under low-exposure conditions .
  • Engineering Controls: Work in fume hoods to minimize aerosol formation and ensure adequate ventilation .
  • Emergency Protocols: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Storage: Keep in sealed glass containers in dry, cool environments away from oxidizing agents .

Q. Q2. How can researchers determine the physicochemical properties of Bis(1-methylpyrazol-3-yl)methanamine hydrochloride when limited data is available?

Methodological Answer: When published data is sparse (e.g., melting point, solubility):

  • Experimental Determination: Use differential scanning calorimetry (DSC) for thermal stability and melting point analysis. For solubility, perform stepwise titrations in solvents (e.g., water, DMSO) under controlled temperatures .
  • Computational Tools: Employ quantitative structure-activity relationship (QSAR) models or software like COSMOtherm to predict partition coefficients (logP) and vapor pressure .
  • Cross-Validation: Compare results with structurally analogous compounds, such as imidazole derivatives, to infer trends in stability and reactivity .

Advanced Research Questions

Q. Q3. How should researchers design synthetic routes for Bis(1-methylpyrazol-3-yl)methanamine hydrochloride while minimizing hazardous intermediates?

Methodological Answer:

  • Route Scoping: Use databases like Reaxys to identify precursors (e.g., 1-methylpyrazole derivatives) and reaction conditions. Prioritize steps with high atom economy and low toxicity .
  • Hazard Mitigation: Avoid intermediates requiring strong oxidizers or generating HCl gas. For example, substitute chlorinated solvents with ethanol/water mixtures to reduce inhalation risks .
  • Purification: Employ column chromatography with silica gel or recrystallization in ethanol to isolate the hydrochloride salt while minimizing residual solvents .

Q. Q4. How can conflicting data on the compound’s acute toxicity be resolved in preclinical studies?

Methodological Answer:

  • Data Reconciliation: Cross-reference GHS classifications (e.g., H302 for oral toxicity) with in vivo rodent studies. If discrepancies exist (e.g., LD50 variability), validate via tiered testing:
    • In Vitro Assays: Use HepG2 cells to assess cytotoxicity (IC50) and compare with structural analogs .
    • In Vivo Validation: Conduct acute oral toxicity tests in rats using OECD Guideline 423, adjusting dosages based on preliminary in vitro results .
  • Mechanistic Studies: Perform metabolomic profiling to identify toxic metabolites (e.g., reactive nitrogen species) that may explain interspecies differences .

Q. Q5. What strategies are effective for analyzing the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light in stability chambers. Monitor degradation via HPLC-MS to identify breakdown products (e.g., pyrazole ring oxidation) .
  • Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life at room temperature using accelerated stability data from elevated temperatures .
  • pH-Dependent Studies: Assess hydrolysis rates in buffers (pH 1–13) to optimize storage conditions. For example, acidic conditions may stabilize the hydrochloride salt against decomposition .

Q. Q6. How can researchers address challenges in quantifying the compound in biological matrices during pharmacokinetic studies?

Methodological Answer:

  • Sample Preparation: Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the compound from plasma .
  • Analytical Method Development: Optimize LC-MS/MS parameters (e.g., ESI+ mode, m/z transitions) for sensitivity. Validate selectivity against endogenous interferents (e.g., amino acids) .
  • Matrix Effects: Perform post-column infusion studies to identify ion suppression/enhancement and adjust mobile phases (e.g., 0.1% formic acid) to mitigate these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.